molecular formula C18H34O B1353103 ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol CAS No. 82598-08-1

((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol

Cat. No. B1353103
CAS RN: 82598-08-1
M. Wt: 266.5 g/mol
InChI Key: ZGQDWQYYUGUDAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclohexane compounds involves multiple steps, including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction with potassium borohydride . The synthesis process is complex and requires careful control of reaction conditions to achieve the desired trans configuration and high purity of the final product.

Molecular Structure Analysis

X-ray analysis has been used to determine the crystal structure of cyclohexane derivatives. For instance, trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol have been analyzed, revealing discrete molecules held by π interactions and van der Waals forces . Such structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of cyclohexane derivatives.

Chemical Reactions Analysis

The behavior of cyclohexane derivatives in chemical reactions can be complex. For example, the mechanism of methanol loss from the (M – H)⁻ ions of cis- and trans-4-methoxycyclohexanol has been studied, showing that the loss of methanol forms the base peak of the mass spectrum . These findings suggest that cyclohexane derivatives can undergo significant transformations under specific conditions, such as in the presence of ionizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. For example, the trans isomer of 4-methylcyclohexane methanol has been found to have a distinct odor described as "licorice" and "sweet," with an air odor threshold concentration of 0.060 ppb-v . Additionally, viologen polymers based on cyclohexane structures exhibit lyotropic properties in polar organic solvents and photochromic properties upon UV irradiation . These properties are indicative of the potential applications of cyclohexane derivatives in various fields, including materials science and environmental monitoring.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its reactivity, stability, and interactions with other compounds .

properties

IUPAC Name

[4-(4-pentylcyclohexyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-19H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQDWQYYUGUDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol

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